molecular formula C16H16N2O5S B2745857 2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 1795483-81-6

2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

Cat. No.: B2745857
CAS No.: 1795483-81-6
M. Wt: 348.37
InChI Key: MYFCBFRQMJULFW-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 is achieved through competitive binding to the enzyme’s active site, preventing substrate access . Additionally, it may activate or inhibit other signaling molecules, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-inflammatory and anti-proliferative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic processes influence the compound’s bioavailability and duration of action.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and apoptosis.

Properties

IUPAC Name

4-hydroxy-N-(4-methylsulfonylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-24(22,23)10-7-5-9(6-8-10)17-15(20)13-14(19)11-3-2-4-12(11)18-16(13)21/h5-8H,2-4H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFCBFRQMJULFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCC3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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